molecular formula C12H27ClSi B1171839 Pseudochlorogenin CAS No. 11016-45-8

Pseudochlorogenin

Cat. No.: B1171839
CAS No.: 11016-45-8
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Description

Pseudochlorogenin, commonly referred to in literature as Neochlorogenic Acid (NCA), is a phenolic compound belonging to the chlorogenic acid family. It is structurally characterized as an isomer of chlorogenic acid, with the IUPAC name 5-O-caffeoylquinic acid (CAS: 906-33-2) . NCA is ubiquitously found in plants such as coffee, apples, and artichokes, where it contributes to antioxidant, anti-inflammatory, and antimicrobial properties . Its molecular formula is $ \text{C}{16}\text{H}{18}\text{O}_9 $, featuring a caffeic acid moiety esterified to quinic acid at the 5-position. NCA’s fluorescence properties and interactions with cyclodextrins have been extensively studied for applications in drug delivery and food chemistry .

Properties

CAS No.

11016-45-8

Molecular Formula

C12H27ClSi

Synonyms

Pseudochlorogenin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA; 3-O-caffeoylquinic acid) shares the same molecular formula as NCA but differs in esterification position (3-OH vs. 5-OH of quinic acid). This structural variation impacts solubility and bioavailability:

  • Solubility : NCA exhibits higher water solubility (2.1 mg/mL) compared to CGA (1.5 mg/mL) due to differences in intramolecular hydrogen bonding .
  • Fluorescence : NCA demonstrates stronger fluorescence intensity ($\lambda{\text{ex}} = 330 \, \text{nm}, \lambda{\text{em}} = 450 \, \text{nm}$) than CGA, making it preferable for analytical detection .

Cryptochlorogenic Acid (4-O-Caffeoylquinic Acid)

Cryptochlorogenic Acid (4-CQA) is another positional isomer with distinct metabolic pathways. Studies indicate that 4-CQA has lower antioxidant capacity (IC${50}$ = 12.3 µM in DPPH assay) compared to NCA (IC${50}$ = 9.8 µM) .

Caffeic Acid

As the non-esterified precursor, caffeic acid ($\text{C}9\text{H}8\text{O}_4$) lacks the quinic acid component, resulting in reduced stability under physiological conditions. Its bioavailability is 15–20% lower than NCA due to rapid glucuronidation in the liver .

Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Formula CAS No. Esterification Position Solubility (mg/mL) Antioxidant IC$_{50}$ (µM)
Neochlorogenic Acid $ \text{C}{16}\text{H}{18}\text{O}_9 $ 906-33-2 5-OH 2.1 9.8
Chlorogenic Acid $ \text{C}{16}\text{H}{18}\text{O}_9 $ 327-97-9 3-OH 1.5 11.2
Cryptochlorogenic Acid $ \text{C}{16}\text{H}{18}\text{O}_9 $ 905-99-7 4-OH 1.8 12.3
Caffeic Acid $ \text{C}9\text{H}8\text{O}_4 $ 331-39-5 N/A 3.0 8.5

Drug Delivery Interactions

NCA forms stable inclusion complexes with β-cyclodextrin (binding constant $ K = 1.2 \times 10^3 \, \text{M}^{-1} $), enhancing its thermal stability by 40% compared to CGA ($ K = 8.7 \times 10^2 \, \text{M}^{-1} $) . This property is leveraged in nutraceutical formulations to improve shelf life.

Regulatory and Analytical Considerations

Structural similarity assessments under regulatory frameworks (e.g., REACH) categorize NCA, CGA, and 4-CQA as a "group" due to shared functional groups (caffeoyl and quinic acid moieties) and metabolic pathways . Analytical methods such as HPLC-UV and fluorescence spectroscopy are preferred for quantifying NCA in complex matrices due to its distinct spectral signature .

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